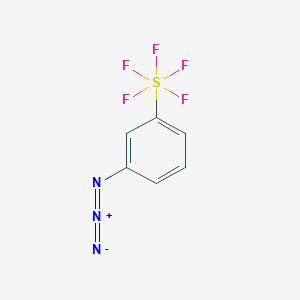

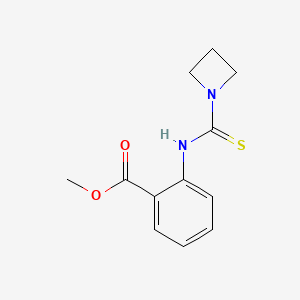

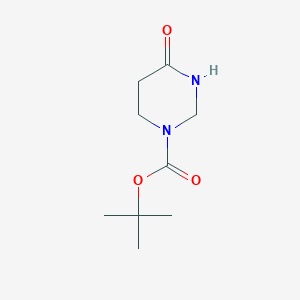

![molecular formula C20H21N3O2S B2649288 (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 2034894-56-7](/img/structure/B2649288.png)

(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Piperidine-Based Derivatives

One significant application involves the synthesis of piperidine-based derivatives, including thiazoles, thiadiazoles, and triazoles, which exhibit significant anti-arrhythmic activity. This is demonstrated through the synthesis of 1,3-thiazole derivatives by reacting 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides, among other methods, leading to compounds with noteworthy anti-arrhythmic properties (Abdel‐Aziz et al., 2009).

Antimicrobial and Antitumor Activities

Additionally, derivatives synthesized from the base compound have been explored for antimicrobial and antitumor activities. A notable example includes the synthesis of thiazolo[3, 2]pyridines containing pyrazolyl moieties, which were screened for antimicrobial activities, showcasing the potential for developing new antimicrobial agents (El‐Emary et al., 2005). Similarly, research into benzamide derivatives such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine has indicated potential anti-fatigue effects, suggesting applications in enhancing physical performance (Wu et al., 2014).

Metal Sorption and Biological Activity

The compound's derivatives have also been employed in the synthesis of polymers for metal sorption, demonstrating a capacity for selective metal ion chelation. This is exemplified by the preparation of polymeric complexes with N-heterocyclic acrylamide monomers, which showed selectivity in metal ion sorption, underlining potential applications in environmental remediation and selective metal recovery (Al-Fulaij et al., 2015).

Development of Fluorescent Scaffolds

Furthermore, the reaction of azaheterocyclic enamines with acrylamide has been utilized for preparing novel fluorescent scaffolds, indicating applications in materials science, particularly in the development of fluorescent markers and probes (Buinauskaitė et al., 2012).

Gelation Behavior and Supramolecular Chemistry

Another area of application is in the study of gelation behavior and supramolecular chemistry, where derivatives of the base compound have been synthesized and characterized, with some exhibiting gelation behavior. This opens avenues for research into the development of new materials with specific mechanical and rheological properties for use in various industrial applications (Yadav & Ballabh, 2020).

作用機序

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its interactions with biological systems. The specific safety and hazards of “(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide” are not available in the literature .

将来の方向性

The future directions for research on “(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable insights into the potential applications of this compound .

特性

IUPAC Name |

(E)-N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c24-19(8-7-16-4-3-13-25-16)21-14-15-9-11-23(12-10-15)20-22-17-5-1-2-6-18(17)26-20/h1-8,13,15H,9-12,14H2,(H,21,24)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBOCHCMUZWZJT-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

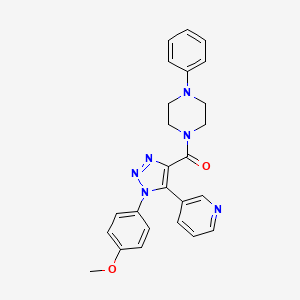

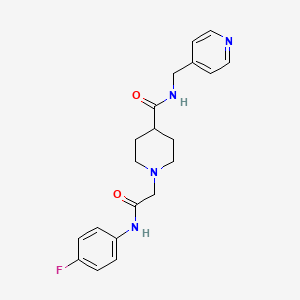

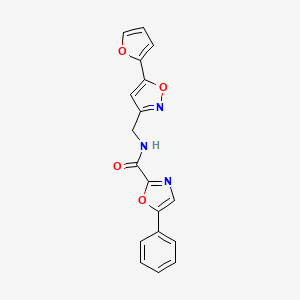

![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2649205.png)

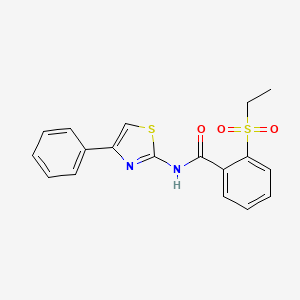

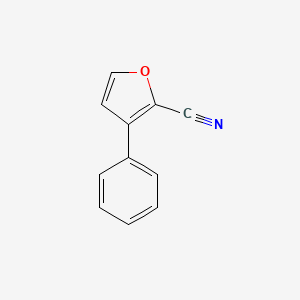

![ethyl 6-methyl-4-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2649210.png)

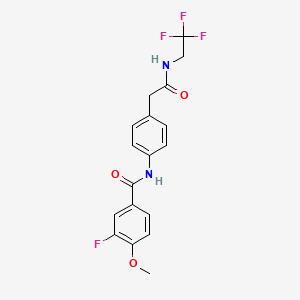

![1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2649226.png)